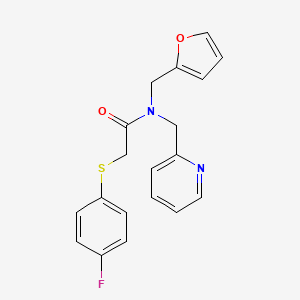

2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide

Beschreibung

2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a combination of fluorophenyl, furan, and pyridine moieties

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2S/c20-15-6-8-18(9-7-15)25-14-19(23)22(13-17-5-3-11-24-17)12-16-4-1-2-10-21-16/h1-11H,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCMHWLATKNMRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CC2=CC=CO2)C(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 4-fluorophenyl thioether, followed by the introduction of the furan-2-ylmethyl and pyridin-2-ylmethyl groups through nucleophilic substitution reactions. The final step involves the acylation of the intermediate with acetic anhydride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of functional groups such as carbonyls.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, 2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide serves as a versatile building block for the synthesis of more complex molecules. It can be utilized in various organic reactions, including nucleophilic substitutions and acylation processes.

Table 1: Synthetic Routes and Reaction Conditions

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides or sulfones |

| Reduction | Lithium aluminum hydride | Alcohols |

| Substitution | Bromine or nitric acid | Various functional group derivatives |

The compound is being investigated for its potential biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit activity against certain bacteria and fungi. The presence of the furan and pyridine moieties is believed to enhance its interaction with microbial enzymes.

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown cytotoxic effects on various cancer cell lines, including breast and cervical cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially affecting neurotransmission or metabolic pathways. For instance, it could inhibit acetylcholinesterase, which is relevant in neurodegenerative disease research.

Table 2: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) values around 20 µM | |

| Anticancer | MCF-7 (breast cancer) | Reduction in cell viability by over 70% at 10 µM | |

| Enzyme Inhibition | Acetylcholinesterase | Increased acetylcholine levels |

Case Studies

- Antibacterial Efficacy : A study evaluated the compound's derivatives against multi-drug resistant strains of Staphylococcus aureus. Modifications similar to those in this compound significantly enhanced antibacterial potency compared to traditional antibiotics.

- Cytotoxicity Assessment : In vitro assays on MCF-7 cells indicated that compounds with similar structural motifs led to a significant reduction in cell viability, suggesting strong anticancer potential.

Wirkmechanismus

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-((4-chlorophenyl)thio)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide

- 2-((4-bromophenyl)thio)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide

- 2-((4-methylphenyl)thio)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide

Uniqueness

The presence of the fluorine atom in 2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. These characteristics can enhance its biological activity and make it a valuable compound for various applications.

Biologische Aktivität

The compound 2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide represents a novel class of thioamide derivatives that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and antiparasitic properties, supported by relevant research findings and data.

Chemical Structure

The compound can be structurally represented as follows:

This structure includes a furan ring, a pyridine moiety, and a fluorophenyl group, which may contribute to its diverse biological activities.

Antibacterial Activity

Numerous studies have reported on the antibacterial efficacy of compounds containing furan and pyridine moieties. For instance, derivatives of furan have shown significant inhibition against various bacterial strains:

- Mechanism of Action : The antibacterial activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit protein synthesis.

- Case Study : A related study found that furan derivatives exhibited activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 64 µg/mL to 128 µg/mL for various derivatives .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Furan Derivative A | E. coli | 64 |

| Furan Derivative B | S. aureus | 128 |

Anticancer Activity

The anticancer potential of thioamide derivatives has been explored in various cancer cell lines:

- Mechanism of Action : Compounds like this compound may induce apoptosis in cancer cells through the activation of specific pathways such as caspase activation.

- Research Findings : In vitro studies indicated that similar thioamide compounds demonstrated cytotoxic effects on human cancer cell lines, including breast and colon cancer cells, with IC50 values in the low micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HT-29 (Colon Cancer) | 3.5 |

Antiparasitic Activity

Emerging research has suggested that thioamide derivatives may also exhibit antiparasitic properties:

- Mechanism of Action : These compounds potentially inhibit key enzymes involved in the metabolic pathways of parasites.

- Case Study : A study highlighted that similar compounds showed promising results against Trypanosoma brucei, with IC50 values significantly lower than those of standard treatments .

| Parasite | IC50 (µM) |

|---|---|

| T. brucei | 1.5 |

Q & A

Basic: What synthetic strategies are recommended for preparing thioether-linked acetamide derivatives like 2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide?

Methodological Answer:

A common approach involves alkylation of a thiol precursor (e.g., 4-fluorothiophenol) with a halogenated acetamide intermediate. For example, 2-chloroacetamide derivatives can react with thiols under basic conditions (e.g., K₂CO₃ in refluxing ethanol) to form thioether linkages . Optimization of reaction conditions (solvent, temperature, and stoichiometry) is critical to improve yields, as seen in similar syntheses where yields varied from 20% to 86% depending on substituent effects . Purification often employs recrystallization or chromatography, followed by characterization via NMR and mass spectrometry .

Basic: How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Key signals include the thioether S–CH₂–CO group (δ ~3.8–4.2 ppm for CH₂ in 1H NMR; δ ~35–40 ppm for S–CH₂ in 13C NMR) and aromatic protons from the 4-fluorophenyl, furan, and pyridine moieties (δ ~6.5–8.5 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (amide I band, ~1650–1680 cm⁻¹) and C–S (650–750 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the calculated molecular weight (C₁₉H₁₈FN₃O₂S: 395.1 g/mol).

Advanced: How can crystallographic data resolve ambiguities in stereochemistry or molecular conformation?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, SHELX software (e.g., SHELXL for refinement) can determine bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding or π-stacking) . In a study of N-(4-chlorophenyl)-2-[(pyrimidinyl)sulfanyl]acetamide, SCXRD revealed planar pyrimidine rings and S···O interactions critical for stability . For the target compound, SCXRD could clarify substituent orientations (e.g., furan vs. pyridine methyl groups) and validate DFT-predicted geometries .

Advanced: What computational methods predict the electronic properties or reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrostatic Potential (ESP) : Identify nucleophilic/electrophilic sites (e.g., sulfur in thioether or amide carbonyl) .

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4–6 eV for similar acetamides) correlate with chemical stability .

- Docking Studies : If targeting biological receptors (e.g., enzymes), molecular docking (AutoDock Vina) predicts binding affinities by simulating interactions with active sites .

Advanced: How can researchers address contradictions in bioactivity data across similar acetamide derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For instance, fluorophenyl groups enhance lipophilicity and metabolic stability, while pyridine/furan moieties influence π-π stacking .

- Assay Validation : Ensure consistency in experimental protocols (e.g., IC₅₀ measurements using identical cell lines or enzyme batches). A study on pyrimidine acetamides showed that minor structural changes (e.g., Cl vs. F substituents) led to 10-fold potency differences .

- Meta-Analysis : Cross-reference published data on analogous compounds (e.g., N-(m-tolyl)acetamide anti-influenza derivatives) to identify trends .

Basic: What safety precautions are advised for handling this compound?

Methodological Answer:

- PPE : Use gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Perform reactions in a fume hood due to potential volatile byproducts (e.g., thiols or HCl gas) .

- Waste Disposal : Follow institutional guidelines for halogenated/organosulfur waste. Similar acetamides with fluorophenyl groups may require neutralization before disposal .

Advanced: How can researchers optimize reaction yields for low-efficiency steps in the synthesis?

Methodological Answer:

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) or transition metals (e.g., CuI for Ullmann-type couplings) to accelerate thioether formation .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates, while ethanol/acetone mixtures aid crystallization .

- Microwave Assistance : Reduce reaction times from hours to minutes, as demonstrated in syntheses of N-(thiazol-2-yl)acetamides .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Tests : Incubate the compound in buffers (pH 2–8) and monitor degradation via HPLC. Fluorophenyl-thioether acetamides typically show stability at pH 7.4 but hydrolyze under acidic conditions .

- Plasma Stability Assays : Exposure to human/animal plasma (37°C, 1–24 h) identifies esterase/oxidase susceptibility .

- Light/Heat Stress Testing : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) assess shelf-life for in vivo applications .

Advanced: How do researchers reconcile discrepancies between computational predictions and experimental results?

Methodological Answer:

- Force Field Refinement : Adjust parameters in molecular dynamics (MD) simulations to account for solvent effects or flexible substituents (e.g., furan ring puckering) .

- Experimental Validation : Use SCXRD or 2D NMR (e.g., NOESY) to confirm conformations predicted by DFT .

- Error Analysis : Compare calculated vs. observed NMR chemical shifts; deviations >0.5 ppm may indicate incomplete basis sets or solvent interactions .

Basic: What are the key applications of this compound in academic research?

Methodological Answer:

- Pharmacological Probes : Fluorophenyl-thioether acetamides are explored as kinase inhibitors (e.g., EGFR, BRAF) due to their ability to occupy hydrophobic pockets .

- Material Science : Thioether linkages enhance polymer dielectric properties, as shown in studies on poly(acetamide) derivatives .

- Chemical Biology : Radiolabeled analogs (e.g., ¹²⁵I) can track drug distribution in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.